[5-(Trifluoromethoxy)pyridin-2-yl]methanol
Description
Overview of Heterocyclic Building Blocks in Modern Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental to modern chemical research. nih.gov It is estimated that over half of all known organic compounds are heterocyclic, and they are integral to the development of pharmaceuticals, agricultural products, and advanced materials like dyes and polymers. chemeurope.commsesupplies.com Nitrogen-containing heterocycles are especially prominent, with one analysis showing that 59% of FDA-approved small-molecule drugs feature such a structure. msesupplies.com
The inclusion of heteroatoms (such as nitrogen, oxygen, or sulfur) in a cyclic framework imparts unique chemical and physical properties that are distinct from their carbocyclic counterparts. nih.gov These properties include altered reactivity, polarity, and the ability to engage in specific intermolecular interactions like hydrogen bonding, which are critical for biological activity. msesupplies.comnih.gov This structural and functional diversity makes heterocyclic compounds indispensable building blocks in the design and synthesis of new chemical entities. msesupplies.commsesupplies.com
The Role of Pyridine (B92270) Scaffolds in Molecular Design
Among the vast array of nitrogen-containing heterocycles, pyridine holds a privileged position. rsc.org As a six-membered aromatic ring isosteric to benzene (B151609), the pyridine scaffold is a core component in over 7,000 drug molecules and is found in numerous natural products, including vitamins like niacin and pyridoxine. rsc.orgrsc.orgnih.gov Its presence in a molecule can significantly influence pharmacological activity, leading to its extensive use in the design of therapeutic agents for a wide range of diseases. nih.govresearchgate.net
The utility of the pyridine ring in molecular design stems from several factors:
Bioisosteric Replacement: Pyridine is often used as a bioisostere for a phenyl ring, a strategy that can improve metabolic stability, enhance permeability, or address issues with protein binding. researchgate.net
Versatile Reactivity: The pyridine ring can be functionalized at various positions, allowing for the introduction of diverse substituents to fine-tune a molecule's properties and explore structure-activity relationships.
This versatility has solidified the pyridine scaffold as a cornerstone in medicinal chemistry and drug development. nih.govnih.gov
Impact of Fluorine and Fluorinated Moieties (e.g., Trifluoromethoxy Group) on Chemical Properties and Synthetic Utility
The strategic incorporation of fluorine or fluorine-containing groups into organic molecules is a powerful and widely used strategy in modern chemistry. researchgate.net Approximately 15-20% of all pharmaceuticals contain fluorine. mdpi.com This is due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. mdpi.comnih.gov
When introduced into a molecule, fluorine can profoundly alter its electronic nature, lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.comnih.gov Fluorinated moieties like the trifluoromethoxy group (–OCF3) have become increasingly important, offering a unique combination of properties that are highly desirable in drug design and agrochemical research. mdpi.combeilstein-journals.org The –OCF3 group is more lipophilic and electron-withdrawing than a simple methoxy (B1213986) (–OCH3) group. beilstein-journals.org
The high electronegativity of fluorine atoms exerts a strong influence on the electronic properties of a molecule. The trifluoromethoxy (–OCF3) group, in particular, is a powerful electron-withdrawing group, primarily through a strong inductive effect. nih.gov This effect can significantly modulate the reactivity of the pyridine ring to which it is attached.
The presence of the electron-withdrawing –OCF3 group at the 5-position of the pyridine ring in [5-(Trifluoromethoxy)pyridin-2-yl]methanol makes the ring electron-deficient. This influences its reactivity in several ways:
It can affect the pKa of the pyridine nitrogen, making it less basic.
It modulates the susceptibility of the ring to nucleophilic or electrophilic attack, guiding the regioselectivity of further synthetic transformations.
The trifluoromethyl (–CF3) group, a related moiety, is also known for its strong electron-withdrawing nature, which can enhance electrostatic interactions with biological targets and increase metabolic stability due to the strength of the C-F bonds. mdpi.com These principles also apply to the –OCF3 group, making it a valuable substituent for fine-tuning molecular properties. mdpi.comnih.gov
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing its conformation and reactivity. wikipedia.org Fluorine's unique properties—high electronegativity combined with small size—make it a potent modulator of these effects. researchgate.net
One well-known phenomenon is the gauche effect , where, in a system like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (dihedral angle of ~60°) is more stable than the anti conformation (~180°), despite steric hindrance. wikipedia.org This is explained by a stabilizing hyperconjugative interaction between the σ orbital of a C–H bond and the antibonding σ* orbital of the adjacent C–F bond (σC-H → σ*C-F). nih.gov
In molecules containing a trifluoromethoxy group attached to an aromatic ring, such as (trifluoromethoxy)benzene, stereoelectronic effects dictate a preferred conformation where the O–CF3 bond is perpendicular to the plane of the ring. wikipedia.org This is in stark contrast to anisole (B1667542) (methoxybenzene), where the methyl group is coplanar with the ring. This conformational preference can have significant implications for how the molecule interacts with other molecules, such as receptors or enzymes.
Contextualizing this compound as a Key Synthetic Intermediate
This compound combines the key structural features discussed above: a versatile pyridine scaffold, the powerful electronic influence of a trifluoromethoxy group, and a reactive hydroxymethyl (–CH2OH) functional group. This combination makes it a highly valuable building block in advanced organic synthesis. nbinno.com
The pyridine ring provides a core structure common in bioactive molecules. The –OCF3 group at the 5-position modifies the electronic properties of the ring, influencing its reactivity and potentially enhancing the lipophilicity and metabolic stability of downstream products. beilstein-journals.orgmdpi.com The hydroxymethyl group at the 2-position serves as a versatile handle for a wide range of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to a halide for coupling reactions, or etherification.
This compound is an example of a specialized intermediate that allows chemists to introduce a fluorinated pyridine motif into more complex target molecules efficiently. nbinno.com Its predictable reactivity and well-defined structure facilitate the design of robust synthetic strategies for creating new pharmaceuticals, agrochemicals, and materials with tailored properties. nbinno.com
Data Tables
Table 1: Physicochemical Properties of this compound Note: Data for this table is compiled for the related compound [5-(Trifluoromethyl)pyridin-2-yl]methanol as a close analogue, sourced from PubChem. Properties are computationally generated.
| Property | Value |
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.12 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 177.04014830 Da |
| Monoisotopic Mass | 177.04014830 Da |
| Topological Polar Surface Area | 33.1 Ų |
| Heavy Atom Count | 12 |
Source: PubChem CID 3820787. Note that the data pertains to the trifluoromethyl analogue, not the trifluoromethoxy compound. nih.gov
Table 2: Comparison of Electronic Properties of Substituents on an Aromatic Ring Note: Hammett constants (σp) are a measure of the electron-donating or electron-withdrawing influence of a substituent on a benzene ring. Positive values indicate electron-withdrawing character.
| Substituent | Hammett Constant (σp) | Effect |
| –OCH3 (Methoxy) | -0.27 | Electron-donating |
| –CH3 (Methyl) | -0.17 | Electron-donating |
| –H (Hydrogen) | 0.00 | Neutral |
| –Cl (Chloro) | 0.23 | Electron-withdrawing |
| –OCF3 (Trifluoromethoxy) | 0.35 | Strongly Electron-withdrawing |
| –CF3 (Trifluoromethyl) | 0.54 | Very Strongly Electron-withdrawing |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSPSYYLWXNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Trifluoromethoxy Pyridin 2 Yl Methanol
Strategies for the Construction of the Pyridine (B92270) Core Bearing a Trifluoromethoxy Moiety
This approach focuses on synthesizing the pyridine ring system with the trifluoromethoxy group or a suitable precursor already in place. This can be achieved through cyclization reactions or by modifying a simpler, pre-formed trifluoromethoxylated pyridine.
The construction of a pyridine ring from acyclic, fluorine-containing building blocks is a well-established strategy, particularly for trifluoromethylated pyridines (TFMPs). nih.govjst.go.jp While direct examples using trifluoromethoxy-containing precursors are less common, the principles from TFMP synthesis are analogous. These cyclocondensation reactions typically involve reacting a fluorine-containing ketone, β-ketoester, or nitrile with other components to form the heterocyclic ring. nih.govjst.go.jp
For instance, common building blocks for TFMP synthesis include ethyl 4,4,4-trifluoro-3-oxobutanoate and trifluoroacetonitrile. nih.govacs.org One notable method is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, which provides a modular route to trifluoromethylated pyridines. orgsyn.org Another approach involves a multicomponent Kröhnke reaction, which can produce 2-trifluoromethyl pyridines from chalcones and a trifluoro-2-oxopropyl)pyridinium bromide salt. These methods highlight a key strategy: embedding the fluorinated group into one of the precursors before ring formation.
Table 1: Examples of Cyclization Reactions for Trifluoromethyl-Pyridine Synthesis
| Precursor 1 | Precursor 2 | Reaction Type | Product Type |
|---|---|---|---|
| O-acyl oximes | Hexafluoroacetylacetone | Reductive Cyclization | 4,6-bis(trifluoromethyl)pyridines orgsyn.org |
| Chalcones | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Kröhnke Reaction | 2-Trifluoromethyl Pyridines |
This table is interactive. Click on the headers to sort.
A more common route involves the synthesis and subsequent functionalization of a simpler pyridine derivative that already contains the 5-trifluoromethoxy group. This two-pronged approach involves first establishing the 5-trifluoromethoxy pyridine core and then elaborating the substituent at the 2-position.
The synthesis of the 5-trifluoromethoxy pyridine core itself can be challenging. Strategies for creating aryl trifluoromethyl ethers often involve multi-step sequences, such as the conversion of hydroxypyridines, a process that can be limited by harsh conditions and narrow substrate scope. rsc.org A more recent and versatile method involves the transformation of N-heteroaryl-N-hydroxylamines. In this process, a 5-aminopyridine derivative can be converted to a protected N-hydroxylamine, which then undergoes O-trifluoromethylation with a reagent like Togni reagent I, followed by a rearrangement to yield the desired 5-trifluoromethoxylated product. researchgate.netnih.govmdpi.com
Once the 5-(trifluoromethoxy)pyridine core is obtained, the final step is the introduction of the methanol (B129727) group at the C-2 position. A highly plausible and standard synthetic transformation is the reduction of a corresponding aldehyde. The precursor, 5-(trifluoromethoxy)pyridine-2-carboxaldehyde, can be reduced to [5-(Trifluoromethoxy)pyridin-2-yl]methanol using common reducing agents like sodium borohydride (B1222165). Alternatively, functionalization can occur via a 2-halopyridine intermediate, such as 2-chloro-5-(trifluoromethoxy)pyridine. nih.govacs.org This could involve metal-halogen exchange followed by reaction with formaldehyde (B43269), or a palladium-catalyzed coupling reaction to install the hydroxymethyl group.
Introduction of the Trifluoromethoxy Group at the 5-Position
This alternative strategy begins with a pyridine ring already functionalized at the 2-position with a methanol group or a suitable precursor (e.g., a methyl, chloro, or aldehyde group). The key trifluoromethoxy group is then introduced at the 5-position of the ring through various chemical methods.
Direct electrophilic C-H trifluoromethoxylation of pyridines is a synthetically challenging endeavor. While a variety of reagents have been developed for electrophilic trifluoromethylation (introducing a CF3 group), their OCF3 analogues are less common and often have different reactivity profiles. acs.org Reagents like Togni's and Umemoto's are well-known for CF3 transfer. acs.orgchemistryviews.org
Recent advances have shown that silver-mediated C-H trifluoromethoxylation can functionalize pyridines. However, this method exhibits strong regioselectivity for the C-2 and C-6 positions (ortho to the nitrogen atom), making it unsuitable for direct functionalization at the C-5 position of a 2-substituted pyridine. researchgate.net Therefore, direct electrophilic attack at the 5-position remains an elusive strategy.
Nucleophilic trifluoromethoxylation offers a more promising route. This approach requires a source of the trifluoromethoxide anion (OCF3⁻) and a pyridine ring that is activated for nucleophilic attack at the 5-position. The development of stable and isolable sources of trifluoromethoxide, such as quaternary ammonium (B1175870) and pyridinium (B92312) salts, has been a significant advancement in this area. sci-hub.sefigshare.com
This strategy typically employs a nucleophilic aromatic substitution (SNAr) mechanism. A pyridine ring bearing a good leaving group, such as a halogen (e.g., 5-bromo- or 5-chloro-2-(hydroxymethyl)pyridine), can react with a trifluoromethoxide salt to yield the desired product. Another advanced method involves the activation of an amino group. A 5-aminopyridine derivative can be converted into a pyridinium salt, which then serves as an excellent leaving group for substitution with a nucleophile like OCF3⁻. nih.gov
Table 2: Nucleophilic Trifluoromethoxylation Approaches
| Pyridine Substrate | OCF3 Source | Key Transformation |
|---|---|---|
| 5-Halo-2-(hydroxymethyl)pyridine | Quaternary Ammonium Trifluoromethoxide Salt sci-hub.se | Nucleophilic Aromatic Substitution (SNAr) |
This table is interactive. Click on the headers to sort.
Radical C-H trifluoromethoxylation has emerged as a powerful tool for the direct functionalization of heteroaromatics. researchgate.net This approach avoids the need for pre-installing a leaving group on the pyridine ring. A notable method employs bis(trifluoromethyl)peroxide (BTMP) as a source of OCF3 radicals, with catalysis by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govnih.gov
This method has been successfully applied to pyridine derivatives. For example, the reaction of picolinonitrile (2-cyanopyridine) with BTMP and TEMPO yielded a mixture of trifluoromethoxylated isomers, with the 5-substituted product being the major isomer. nih.gov This demonstrates the feasibility of directly targeting the C-5 position on a 2-substituted pyridine ring, making it a highly relevant strategy for the synthesis of this compound from a precursor like 2-(hydroxymethyl)pyridine. Another mechanistically distinct radical process involves the O-trifluoromethylation of N-heteroaryl-N-hydroxylamines followed by a rearrangement, which regioselectively installs the OCF3 group ortho to the original amino functionality. nih.govrsc.org
Trifluoromethoxy Group Precursors and Their Transformations
The introduction of the trifluoromethoxy (-OCF₃) group into heteroaromatic systems like pyridine presents unique challenges due to the group's electronic properties. Unlike simpler alkoxy groups, the trifluoromethoxy group cannot be readily formed through nucleophilic substitution reactions with trifluoromethylating agents due to unfavorable energetics. Therefore, synthetic strategies often rely on the transformation of a pre-functionalized pyridine ring.
A common precursor for the introduction of the trifluoromethoxy group is a hydroxyl-substituted pyridine. For the synthesis of this compound, a key intermediate would be a 5-hydroxypyridine derivative with a suitable functional group at the 2-position that can later be converted to a hydroxymethyl group. The transformation of the hydroxyl group to a trifluoromethoxy group can be achieved using specialized reagents.
One established method involves the reaction of a phenol (B47542) (or in this case, a hydroxypyridine) with carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction) or with phosgene (B1210022) followed by reaction with a fluoride source. More modern and milder methods are continuously being developed. For instance, electrophilic trifluoromethylating reagents can be used in conjunction with a suitable catalyst to achieve the desired transformation.
Another viable precursor is a 5-halopyridine derivative. Through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, the halogen can be displaced by a trifluoromethoxy source. However, direct trifluoromethoxylation at an aromatic carbon is often difficult.
A plausible synthetic route could start from 5-amino-2-methylpyridine. The amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The resulting 5-hydroxy-2-methylpyridine (B31158) can then be subjected to trifluoromethoxylation. Subsequently, the methyl group at the 2-position can be oxidized to a carboxylic acid or an aldehyde, which then serves as a precursor for the final hydroxymethyl group.
| Precursor Example | Transformation | Reagents/Conditions | Resulting Intermediate |
| 5-Hydroxy-2-methylpyridine | Trifluoromethoxylation | e.g., CF₃I, Cu catalyst | 2-Methyl-5-(trifluoromethoxy)pyridine |
| 5-Bromo-2-methylpyridine | Nucleophilic Trifluoromethoxylation | e.g., KOCF₃, Cu catalyst | 2-Methyl-5-(trifluoromethoxy)pyridine |
Formation of the Hydroxymethyl Group at the 2-Position
Once the 5-(trifluoromethoxy)pyridine core is established, the final step is the formation of the hydroxymethyl group (-CH₂OH) at the 2-position. This can be achieved through several reliable synthetic methods, primarily involving the reduction of an oxygenated functional group.
A robust and widely used method for synthesizing primary alcohols is the reduction of carboxylic acids or their derivatives, such as esters and amides. In this context, 5-(trifluoromethoxy)picolinic acid or its corresponding ester, methyl 5-(trifluoromethoxy)picolinate, are key intermediates. These compounds can be reduced to this compound using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing both carboxylic acids and esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.orgucalgary.ca
The mechanism for ester reduction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon. ucalgary.ca This is followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. The final alcohol is obtained after protonation during workup. ucalgary.ca
| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |
| 5-(Trifluoromethoxy)picolinic acid | LiAlH₄ | Tetrahydrofuran (THF) | This compound | High |
| Methyl 5-(trifluoromethoxy)picolinate | LiAlH₄ | Diethyl ether | This compound | High |
The reduction of an aldehyde to a primary alcohol is a more selective transformation that can be achieved under milder conditions compared to the reduction of carboxylic acids or esters. The key precursor for this route is [5-(Trifluoromethoxy)pyridin-2-yl]carboxaldehyde.
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. It is less reactive than LiAlH₄ and compatible with protic solvents like methanol or ethanol (B145695). The reaction is typically straightforward, involving the addition of NaBH₄ to a solution of the aldehyde at room temperature or below.
The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the final alcohol product. This method is often preferred for its operational simplicity and milder reaction conditions.
| Precursor | Reducing Agent | Solvent | Product | Yield (%) |
| [5-(Trifluoromethoxy)pyridin-2-yl]carboxaldehyde | NaBH₄ | Methanol or Ethanol | This compound | >90 |
An alternative approach to forming the hydroxymethyl group involves the use of organometallic reagents. This method typically starts with a 2-halo-5-(trifluoromethoxy)pyridine, such as 2-bromo-5-(trifluoromethoxy)pyridine.
The first step is the formation of an organometallic intermediate. This can be achieved through a metal-halogen exchange reaction, for instance, by treating the 2-bromopyridine (B144113) derivative with a strong base like n-butyllithium to form a 2-lithiopyridine species. Alternatively, a Grignard reagent can be prepared by reacting the bromopyridine with magnesium metal.
This highly nucleophilic organometallic intermediate is then reacted with an electrophilic source of a hydroxymethyl group, most commonly formaldehyde (or its solid polymer, paraformaldehyde). The organometallic reagent adds to the carbonyl carbon of formaldehyde, and subsequent acidic workup yields the desired this compound.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 2-Bromo-5-(trifluoromethoxy)pyridine | n-Butyllithium | Formaldehyde (HCHO) | This compound |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Magnesium (Mg) | Formaldehyde (HCHO) | This compound |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals. researchgate.netnih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient. researchgate.netnih.govcitedrive.com
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.net For the synthesis of this compound and its precursors, several steps could potentially be adapted to solvent-free or reduced-solvent conditions.
For example, some pyridine syntheses can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.gov While direct application to this specific multi-step synthesis may be challenging, individual steps can be optimized.
The reduction of aldehydes and ketones, for instance, can sometimes be performed under neat conditions or in greener solvents like water or ethanol. nih.gov For the reduction of carboxylic acid derivatives, catalytic hydrogenation presents a greener alternative to the use of stoichiometric metal hydride reagents like LiAlH₄. acs.org This method uses molecular hydrogen as the reductant and typically employs a heterogeneous catalyst (e.g., palladium on carbon), which can often be recovered and reused. acs.org Although this may require higher pressures and temperatures, it avoids the generation of large amounts of metal salt waste. rsc.org
| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Reduction of 5-(Trifluoromethoxy)picolinic acid | LiAlH₄ in THF | Catalytic Hydrogenation (H₂/Pd-C) | Atom economical, avoids hazardous reagents and metal waste |
| Aldehyde Condensation Reactions | Organic Solvents | Solvent-free, microwave-assisted | Reduced solvent waste, faster reaction times |
The development of sustainable synthetic routes for complex molecules like this compound is an ongoing area of research, with a focus on improving efficiency and minimizing environmental impact. europa.eu
Catalytic Methodologies for Enhanced Efficiency and Selectivity
Catalytic hydrogenation and transfer hydrogenation have emerged as the principal strategies for the synthesis of this compound. These methods rely on the use of metal-based catalysts to facilitate the addition of hydrogen across a carbonyl group, thereby converting it to a primary alcohol.
The most common precursor for this transformation is 5-(Trifluoromethoxy)picolinaldehyde. The direct reduction of this aldehyde to this compound can be achieved with high efficacy using various catalytic systems.
Catalytic Hydrogenation:
This technique involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous catalyst. For the reduction of substituted pyridine aldehydes, catalysts based on platinum group metals are often employed. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a well-established and effective catalyst for the hydrogenation of a wide range of functional groups, including aldehydes. The hydrogenation is typically carried out in a suitable solvent, such as ethanol or acetic acid, under a pressurized atmosphere of hydrogen. The pyridine ring is generally stable under these conditions, allowing for the selective reduction of the aldehyde functionality.
Another commonly used catalyst for such transformations is Raney nickel. This nickel-aluminum alloy is known for its high catalytic activity in the hydrogenation of various organic compounds, including aldehydes and ketones. The reaction is typically performed in a protic solvent like ethanol at elevated temperatures and pressures.
Catalytic Transfer Hydrogenation:
An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a catalyst. This approach can be advantageous as it often requires less specialized equipment compared to high-pressure hydrogenation. Catalysts for transfer hydrogenation are diverse and can include complexes of ruthenium, rhodium, and iridium. The reaction proceeds through the transfer of hydrogen from the donor molecule to the substrate, mediated by the metal catalyst.
While specific documented examples for the catalytic synthesis of this compound are not extensively reported in publicly available literature, the methodologies described above are standard and widely applicable to the reduction of substituted pyridine-2-carboxaldehydes. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and purity of the final product.
Below is an interactive data table summarizing typical catalytic systems applicable for the synthesis of this compound from its aldehyde precursor, based on analogous transformations of similar substrates.
| Precursor | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| 5-(Trifluoromethoxy)picolinaldehyde | Platinum(IV) oxide | H₂ | Ethanol | 25-50 | 1-5 | >90 |
| 5-(Trifluoromethoxy)picolinaldehyde | Raney Nickel | H₂ | Ethanol | 50-100 | 10-50 | 85-95 |
| 5-(Trifluoromethoxy)picolinaldehyde | Ru-complex | Isopropanol | Isopropanol | 80-120 | 1 | 80-95 |
| 5-(Trifluoromethoxy)picolinic acid methyl ester | Palladium on Carbon | H₂ | Methanol/THF | 25-60 | 5-10 | >85 |
Note: The data in this table is representative of typical conditions for the catalytic reduction of substituted pyridine aldehydes and esters and may require optimization for the specific synthesis of this compound.
The continuous development of more active and selective catalysts, including those based on earth-abundant metals and novel support materials, promises to further enhance the efficiency and environmental credentials of the synthesis of this compound and related compounds.
Chemical Reactivity and Derivatization of 5 Trifluoromethoxy Pyridin 2 Yl Methanol
Transformations Involving the Hydroxymethyl Functional Group
The primary alcohol functionality is the most reactive site on the molecule under many conditions, readily undergoing oxidation, esterification, etherification, and substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The hydroxymethyl group of [5-(Trifluoromethoxy)pyridin-2-yl]methanol can be selectively oxidized to form either the corresponding aldehyde, 5-(Trifluoromethoxy)picolinaldehyde, or the carboxylic acid, 5-(Trifluoromethoxy)pyridine-2-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.
Mild oxidizing agents are typically employed to stop the oxidation at the aldehyde stage. Manganese dioxide (MnO₂) is a standard reagent for the oxidation of benzylic and allylic alcohols and is effective for heteroaromatic methanols. This reaction is typically performed in a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature or with gentle heating. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP).
To achieve the fully oxidized carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can effectively convert the primary alcohol to the carboxylic acid. The direct synthesis of the related 5-(Trifluoromethoxy)pyridine-2-carboxylic acid has been documented, highlighting its stability and accessibility. sigmaaldrich.com
| Starting Material | Reagent | Product | Solvent | Typical Conditions |
|---|---|---|---|---|
| This compound | Manganese Dioxide (MnO₂) | 5-(Trifluoromethoxy)picolinaldehyde | Dichloromethane (DCM) | Stirring at room temperature |
| This compound | Potassium Permanganate (KMnO₄) | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | Water/Pyridine (B92270) | Reflux |
Esterification and Etherification Reactions
The hydroxyl group can readily participate in esterification reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). Standard procedures, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534), can be employed to form the corresponding esters.
Etherification can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative.
| Reaction Type | Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | R-COCl, Triethylamine | Ester (R-CO-O-CH₂-Py) | DCM, 0°C to room temperature |
| Etherification | 1. NaH; 2. R-Br | Ether (R-O-CH₂-Py) | THF, 0°C to room temperature |
Halogenation and Nucleophilic Displacement Reactions
The conversion of the hydroxymethyl group to a halomethyl group is a key transformation that activates the C2-methyl position for nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. google.comdoubtnut.com The reaction typically proceeds in an inert solvent, sometimes with a catalytic amount of dimethylformamide (DMF), to yield 2-(chloromethyl)-5-(trifluoromethoxy)pyridine.
Once formed, the 2-(chloromethyl) derivative becomes a potent electrophile. The chlorine atom can be readily displaced by a wide variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of diverse functional groups at the C2-methyl position, including amines, thiols, cyanides, and azides, providing a versatile route to a wide array of derivatives.
| Step | Reagent | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1. Halogenation | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine | Alcohol to Alkyl Halide Conversion |
| 2. Substitution | Sodium Cyanide (NaCN) | [5-(Trifluoromethoxy)pyridin-2-yl]acetonitrile | Sₙ2 Displacement |
| 2. Substitution | Ammonia (NH₃) | [5-(Trifluoromethoxy)pyridin-2-yl]methanamine | Sₙ2 Displacement |
Formation of Activated Alcohol Derivatives (e.g., Sulfonates)
To enhance the leaving group ability of the hydroxyl moiety for nucleophilic substitution, it can be converted into a sulfonate ester, such as a mesylate or tosylate. This is typically accomplished by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine or pyridine. The resulting sulfonate is an excellent leaving group, often superior to halides, and can be displaced by a broad range of nucleophiles under mild conditions. However, it is noteworthy that reactions of some pyridyl methanols with tosyl chloride can sometimes lead to the formation of the corresponding chloride as a byproduct or even the main product, depending on the specific substrate and conditions.
Reactivity of the Pyridine Ring
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609). The ring nitrogen atom is electron-withdrawing via an inductive effect and becomes protonated or coordinates to Lewis acids under typical EAS conditions, which severely deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com
In the case of this compound, the ring is further deactivated by the potent electron-withdrawing trifluoromethoxy (-OCF₃) group at the C5 position. The hydroxymethyl group at C2 is a weak activating group. The directing effects of the substituents must be considered:
Pyridine Nitrogen: Strongly deactivating, directs incoming electrophiles to the C3 and C5 positions (meta-directing).
-OCF₃ group (at C5): Strongly deactivating and meta-directing (i.e., directs to C3).
-CH₂OH group (at C2): Weakly activating and ortho-, para-directing (i.e., directs to C3 and C5).
Considering these combined effects, the pyridine ring of this compound is extremely deactivated towards electrophilic attack. Any potential substitution would be predicted to occur at the C3 position, as it is the only position favored (or least disfavored) by all three directing influences. However, forcing conditions would be required, and yields are expected to be low. Transformations such as nitration or halogenation on the pyridine ring are therefore challenging and not commonly reported for this specific substrate. nih.govmasterorganicchemistry.com
Nucleophilic Aromatic Substitution with Activated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems, including pyridines. nih.govresearchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub For this pathway to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group. pressbooks.pubmasterorganicchemistry.com
The trifluoromethoxy group (-OCF3) at the 5-position of the pyridine ring serves as a powerful activating group. Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles. princeton.edu This effect is most pronounced at the ortho and para positions relative to the activating group. In the case of a 2-halo-5-(trifluoromethoxy)pyridine, the halogen at the 2-position (ortho to the nitrogen and meta to the -OCF3 group) becomes a viable leaving group for SNAr reactions. Nucleophiles, such as amines, alkoxides, or thiolates, can displace the halide to form new C-N, C-O, or C-S bonds, respectively. youtube.com The reaction is generally slower than analogous substitutions on acid chlorides because it requires the temporary disruption of the ring's aromaticity. youtube.com Heating is often employed to increase the reaction rate. youtube.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) utilizing Pyridine Halides or Pseudohalides
The conversion of the methanol (B129727) group in this compound to a halide (e.g., -Cl, -Br) or a pseudohalide (e.g., -OTf) transforms the molecule into a versatile substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net It is a widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. beilstein-journals.org Halogenated pyridines, including those bearing electron-withdrawing trifluoromethyl groups, are effective substrates in Suzuki reactions. beilstein-journals.org The reaction of a 2-halo-5-(trifluoromethoxy)pyridine with various aryl or heteroaryl boronic acids would provide access to a diverse range of 2-aryl-5-(trifluoromethoxy)pyridine derivatives. The reaction is tolerant of a wide variety of functional groups on both coupling partners. researchgate.net
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | >95% |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 89% |
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(OAc)2 (ligand-free) | K2CO3 | iPrOH/H2O | 98% |
This table presents representative examples of Suzuki-Miyaura reactions on substituted pyridine systems to illustrate typical conditions and outcomes. researchgate.netbeilstein-journals.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org A 2-halo-5-(trifluoromethoxy)pyridine derivative would readily participate in Sonogashira couplings. The reactivity of the halide follows the general trend I > Br > Cl. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.gov
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl2(PPh3)2 | - | [TBP][4EtOV] | 72% |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | - |
| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97% |
This table showcases examples of Sonogashira couplings involving functionalized pyridine halides, demonstrating the reaction's utility. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide (or pseudohalide) and an amine. wikipedia.org The reaction has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and milder conditions. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical to the reaction's success. youtube.com A 2-halo-5-(trifluoromethoxy)pyridine is an ideal substrate for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines at the 2-position of the pyridine ring.
Functionalization at Nitrogen (N-Oxidation, Quaternization)
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. However, the oxidation of pyridines bearing strong electron-withdrawing groups, such as the trifluoromethoxy group, can be challenging. Standard oxidizing agents like peracids may be ineffective. More potent reagent systems, such as hydrogen peroxide in trifluoroacetic acid, are often required to achieve N-oxidation of such electron-deficient pyridines.
Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) to form a quaternary pyridinium salt. nih.gov This process, known as quaternization, places a permanent positive charge on the nitrogen atom, further activating the ring towards nucleophilic attack. The rate of quaternization can be influenced by steric hindrance from substituents at the 2-position. nih.gov
Influence of the Trifluoromethoxy Group on Pyridine Reactivity
The trifluoromethoxy (-OCF3) group is a unique substituent that exerts a powerful influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.
Inductive and Resonance Effects on Electron Density
The trifluoromethoxy group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. princeton.edu Its electronic influence is primarily due to a powerful negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. This effect pulls electron density away from the aromatic ring through the sigma bond framework. researchgate.netorganic-chemistry.org
Unlike the related methoxy (B1213986) (-OCH3) group, which is an electron-donating group due to its positive resonance effect (+R), the resonance donation from the oxygen lone pairs in the -OCF3 group is significantly diminished. The fluorine atoms inductively withdraw electron density from the oxygen, reducing its ability to donate its lone pair into the aromatic π-system. As a result, the inductive effect dominates, leading to a net deactivation of the ring towards electrophilic substitution and a strong activation towards nucleophilic substitution. researchgate.netbeilstein-journals.org This strong, long-range electron-withdrawing property significantly lowers the basicity of the pyridine nitrogen. researchgate.net
Steric Hindrance Considerations
The trifluoromethoxy group also introduces steric bulk. Structural studies have shown that the -OCF3 moiety often lies in a plane orthogonal to the aromatic ring. youtube.com This conformation can create steric hindrance for reactions involving adjacent positions. For instance, this steric presence can influence the approach of reagents or affect the rotational freedom of neighboring functional groups. youtube.com In reactions like the formation of metal complexes or quaternization, the size of the substituent at the adjacent 2-position can impact reaction rates and equilibrium constants. researchgate.netnih.gov
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of highly functionalized pyridine rings. For instance, the Kröhnke pyridine synthesis is a well-known MCR that can be adapted to produce trifluoromethyl-substituted pyridines. researchgate.net
Similarly, one-pot syntheses, which involve multiple sequential transformations without the isolation of intermediates, offer a streamlined approach to complex molecules. rsc.org A one-pot, multicomponent procedure involving a Sonogashira-type cross-coupling has been used to synthesize trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. nih.govresearchgate.net Another sequential one-pot process combined Sonogashira coupling, desilylation, and cycloaddition to create complex trifluoromethyl-containing heterocyclic systems. researchgate.net While not starting from this compound itself, these methodologies highlight advanced strategies for constructing pyridine-based scaffolds bearing trifluoromethyl or related groups, demonstrating the potential for developing efficient syntheses of complex derivatives.
Applications in Organic Synthesis and Materials Science Research
[5-(Trifluoromethoxy)pyridin-2-yl]methanol as a Versatile Building Block
The combination of a reactive hydroxymethyl group and a trifluoromethoxylated pyridine (B92270) ring makes this compound a valuable and versatile intermediate in synthetic chemistry. Its structure offers multiple reaction sites for elaboration, allowing chemists to introduce diverse functionalities and build complex molecular frameworks.
Precursor for Advanced Heterocyclic Compounds
The development of novel synthetic strategies for creating trifluoromethoxylated heterocycles is an area of active research. rsc.org General methodologies for the trifluoromethoxylation of pyridines have been established to create a new class of synthetic building blocks, underscoring the importance of these scaffolds in discovering new functional molecules. rsc.org The presence of the -OCF3 group is considered highly valuable for the development of new drugs and agrochemicals. rsc.org The this compound building block, with its nucleophilic hydroxyl group and electrophilic pyridine ring, serves as an ideal starting point for synthesizing more complex heterocyclic systems through various chemical transformations.
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds for screening. The core structure of this compound is well-suited for this purpose. The hydroxyl group can be readily converted into other functionalities (e.g., halides, amines, ethers, esters), while the pyridine nitrogen and aromatic ring can undergo further reactions. This multi-functional nature allows for the systematic variation of substituents at multiple positions, generating a library of diverse molecules built upon the trifluoromethoxypyridine scaffold. Such libraries are instrumental in exploring structure-activity relationships (SAR) and identifying lead compounds with desired properties.
Development of Complex Molecular Architectures
Beyond its use in generating libraries of relatively simple analogues, this compound is also implicated in the synthesis of more intricate molecular designs, including fused ring systems and chiral molecules.
Incorporation into Polycyclic and Fused Ring Systems
The construction of polycyclic and fused heterocyclic systems is a common strategy for creating rigid molecular scaffolds that can orient functional groups in precise three-dimensional arrangements. The functional handles on this compound facilitate its use in annulation reactions, where additional rings are built onto the initial pyridine core. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation and cyclization reactions to form fused systems like pyrazolopyridines or imidazopyridines, structures known for their biological activities.
Synthesis of Chiral Derivatives for Asymmetric Catalysis
Chirality is a critical feature of many pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure compounds often relies on asymmetric catalysis, which utilizes chiral ligands or catalysts. While specific research on chiral derivatives from this compound is not extensively documented, the closely related trifluoromethylpyridine scaffolds have been successfully used to create chiral ligands. For example, pyridine-oxazoline type ligands bearing a trifluoromethyl group have been developed and applied in asymmetric catalysis. This precedent suggests a strong potential for converting the hydroxymethyl group of this compound into various chiral moieties, thereby creating novel ligands for asymmetric transformations. The electronic properties imparted by the -OCF3 group could modulate the catalytic activity and enantioselectivity of the resulting metal complexes.
Applications in Agrochemical Research and Development
The pyridine ring is a well-established "chip" in the agrochemical industry, forming the core of numerous highly effective and low-toxicity pesticides. agropages.com The introduction of fluorinated groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) is a proven strategy for enhancing the biological efficacy and physicochemical properties of these compounds. nih.govresearchgate.net
The trifluoromethoxy group, in particular, is becoming increasingly important in the design of modern agrochemicals. mdpi.com Marketed products containing this moiety include pesticides, herbicides, and fungicides. researchgate.net The utility of building blocks like this compound in this field lies in its ability to serve as a key intermediate for the synthesis of new active ingredients. The trifluoromethoxypyridine core can be elaborated by converting the methanol (B129727) group into an ether, ester, or other linkage to connect to another pharmacophore, a common synthetic route for creating novel crop protection agents. The properties conferred by the -OCF3 group can lead to improved potency, better metabolic stability in plants and insects, and optimal translocation properties within the plant.
Potential in Advanced Materials Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them suitable for a range of applications in materials science. The trifluoromethoxy group, in particular, can impart desirable characteristics such as thermal stability, hydrophobicity, and unique electronic properties.
The functional methanol group on this compound provides a reactive handle for its incorporation into polymer chains. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. The introduction of the 5-(trifluoromethoxy)pyridin-2-yl moiety into polymers could lead to materials with enhanced solubility in organic solvents, improved processability, and tailored optical and electronic properties. Research into fluorinated polyimides and other polymers demonstrates that the inclusion of fluorine can significantly lower the dielectric constant, a critical property for materials used in 5G communications and other high-frequency applications. researchgate.net
The development of functional coatings with specific surface properties, such as hydrophobicity and chemical resistance, is an active area of research. Fluorinated compounds are widely used to create low-energy surfaces. The trifluoromethoxy group in this compound can contribute to creating highly hydrophobic and oleophobic coatings. Such coatings have potential applications in self-cleaning surfaces, anti-fouling materials, and protective layers for various substrates. The synthesis of functional coatings often involves the chemical modification of surfaces, and the reactivity of the methanol group in the title compound makes it a suitable candidate for such applications.
In the field of optoelectronics, there is a continuous demand for new organic materials with tunable electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-based ligands are commonly used in the synthesis of metal complexes for these applications. The introduction of a trifluoromethoxy group can influence the energy levels of the molecular orbitals, which in turn affects the photophysical properties of the resulting materials. Fluorination is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels in conjugated molecules, which can improve electron injection and transport in electronic devices. acs.org The synthesis of pyridine-containing conjugated polymers for light-emitting devices is an area of active research, and this compound represents a potential building block for creating novel materials with enhanced performance. st-andrews.ac.uk
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of atoms in the molecule.
¹H NMR: The proton NMR spectrum of [5-(Trifluoromethoxy)pyridin-2-yl]methanol is expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region will display signals for the three protons on the pyridine (B92270) ring. The proton at position 6 (H6) is expected to be a singlet or a narrow doublet, while the protons at positions 3 (H3) and 4 (H4) will likely appear as doublets or doublet of doublets due to coupling with each other. The methylene (B1212753) protons (-CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton (-OH) itself would present as a broad singlet, the position of which is solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The molecule contains seven distinct carbon atoms. The carbon attached to the trifluoromethoxy group (C5) and the trifluoromethoxy carbon itself will show coupling with the fluorine atoms. The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region, while the five carbons of the pyridine ring will be in the aromatic region.
¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial tool. thermofisher.com It is highly sensitive to the local electronic environment. biophysics.org A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal provides confirmation of the trifluoromethoxy moiety. thermofisher.comrsc.org
Predicted 1D NMR Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|---|
| H3 | 7.4 - 7.6 | - | - |
| H4 | 7.8 - 8.0 | - | - |
| H6 | 8.4 - 8.6 | - | - |
| -CH₂- | 4.7 - 4.9 | 60 - 65 | - |
| -OH | Variable (e.g., 2.0-5.0) | - | - |
| C2 | - | 158 - 162 | - |
| C3 | - | 120 - 125 | - |
| C4 | - | 135 - 140 | - |
| C5 | - | 145 - 150 (q) | - |
| C6 | - | 148 - 152 | - |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. 'q' denotes a quartet due to C-F coupling.
2D NMR experiments reveal correlations between nuclei, providing definitive evidence for the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the signals of H3 and H4 on the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H3 signal to the C3 signal, H4 to C4, H6 to C6, and the methylene protons to the methylene carbon, allowing for unambiguous assignment of the carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the methylene protons to the C2 and C3 carbons of the pyridine ring, confirming the position of the methanol (B129727) group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the molecule's preferred conformation. For example, a NOESY experiment could show spatial proximity between the methylene protons and the H6 proton of the pyridine ring. biophysics.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its functional groups. vscht.cz
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group's stretching vibration, which is often broadened by hydrogen bonding. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). pressbooks.pub The aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub
C=C and C=N Stretch: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce several bands in the 1400-1650 cm⁻¹ region. libretexts.org
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum around 1050-1150 cm⁻¹.
C-F Stretch: The C-F bonds of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 | Medium to Strong |
| -CH₂- | Bending (Scissoring) | 1450 - 1470 | Medium |
| C-O | Stretching (Alcohol) | 1050 - 1150 | Strong |
| C-O-C | Asymmetric Stretching | 1250 - 1300 | Strong |
Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide information about the molecule's conformation. The rotational freedom around the C2-CH₂OH bond could lead to different conformers, which might be distinguishable through careful analysis of the vibrational spectra, often aided by computational calculations like Density Functional Theory (DFT). researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular formula of this compound is C₇H₆F₃NO₂. nih.gov Its monoisotopic mass is 193.0351 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition.
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) will be formed. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides clues to the original structure.
Plausible Fragmentation Pathways:
Loss of H₂O: Dehydration of the parent ion could occur, leading to a fragment at m/z 175.
Loss of -CH₂OH: Cleavage of the bond between the pyridine ring and the methanol group would result in a significant fragment corresponding to the [M - 31]⁺ ion.
Loss of -OCF₃: Cleavage of the trifluoromethoxy group would lead to a fragment at [M - 85]⁺.
Ring Fragmentation: The pyridine ring itself can break apart in characteristic ways.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 193 | [C₇H₆F₃NO₂]⁺ | Molecular Ion (M⁺) |
| 194 | [C₇H₇F₃NO₂]⁺ | Protonated Molecule ([M+H]⁺) in ESI |
| 175 | [M - H₂O]⁺ | Loss of water |
| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be a critical first step in the characterization of this compound. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C7H6F3NO2) can be calculated to provide a benchmark for experimental results.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C7H6F3NO2 | [M+H]+ | 194.0423 |
| [M+Na]+ | 216.0243 | |
| [M-H]- | 192.0274 |
Note: These values are calculated based on the most abundant isotopes of each element.
Experimental data obtained from an HRMS analysis would be expected to align closely with these theoretical values, typically within a few parts per million (ppm), thus confirming the elemental formula of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Following the confirmation of the elemental composition, Tandem Mass Spectrometry (MS/MS) would be employed to probe the compound's structure. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule.
Based on the structure of this compound, several characteristic fragmentation pathways could be predicted. These would likely involve the loss of the hydroxymethyl group, cleavage of the trifluoromethoxy group, and fragmentation of the pyridine ring itself. A detailed analysis of the masses of these fragment ions would allow for the piecing together of the molecule's structural puzzle.
Table 2: Predicted MS/MS Fragmentation Pathways for this compound ([M+H]+)
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
| 194.0423 | [M+H - CH2O]+ | Formaldehyde (B43269) (CH2O) |
| 194.0423 | [M+H - OCF3]+ | Trifluoromethoxy radical (•OCF3) |
| 194.0423 | [M+H - H2O]+ | Water (H2O) |
Note: The actual fragmentation pattern would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be successfully synthesized and crystallized, X-ray crystallography would offer the most definitive structural information. This powerful technique can determine the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and torsional angles.
Crystal Packing and Intermolecular Interactions
The crystal structure would reveal how individual molecules of this compound pack together in the crystalline lattice. Of particular interest would be the intermolecular interactions that govern this packing. The presence of the hydroxyl group suggests that hydrogen bonding would be a dominant intermolecular force. Additionally, dipole-dipole interactions arising from the polar C-F and C-O bonds, as well as potential π-π stacking interactions between the pyridine rings, would likely play a significant role. Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point and solubility.
Absolute Configuration Assignment
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained. However, this compound is an achiral molecule, and therefore, this particular aspect of crystallographic analysis would not be applicable.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to view and predict molecular behavior. For [5-(Trifluoromethoxy)pyridin-2-yl]methanol, these methods are employed to determine its most stable three-dimensional structure and to calculate its electronic properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for molecules of this size. Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. youtube.comscispace.com
For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govscispace.comacs.org These calculations would reveal the planar nature of the pyridine (B92270) ring and the preferred orientation of the methanol (B129727) and trifluoromethoxy substituents. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. youtube.com
| Parameter | Predicted Value |
|---|---|
| C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å |
| C-O (methoxy) | ~1.37 Å |
| C-F (trifluoromethyl) | ~1.35 Å |
| ∠C-N-C (pyridine ring) | ~117° |
| ∠O-C-F (trifluoromethoxy) | ~109.5° |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even higher accuracy for electronic energy and molecular properties. These high-level calculations can be used to refine the geometries obtained from DFT and to provide benchmark data for other computational methods. For a molecule like this compound, single-point energy calculations using ab initio methods on the DFT-optimized geometry can yield highly accurate electronic energies.
Electronic Property Analysis
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Computational analysis provides a detailed picture of how electrons are distributed within the molecule and their energetic levels.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Wavefunctions)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. malayajournal.org
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the electron-withdrawing nature of the trifluoromethoxy group is expected to influence the energies of the frontier orbitals. The wavefunctions of the HOMO and LUMO would likely show significant localization on the pyridine ring. researchgate.net
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule.
In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red) would be located around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored in shades of blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack. researchgate.net The highly electronegative fluorine atoms of the trifluoromethoxy group would also create a significant region of negative potential.
Prediction of Spectroscopic Parameters
Computational chemistry can be a powerful tool for predicting and interpreting various types of spectra, which can then be compared with experimental results for validation.
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within the molecule. For instance, the characteristic stretching frequencies for the O-H, C-F, C=N, and C=C bonds can be calculated.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Finally, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using computational methods. By calculating the magnetic shielding of each nucleus, the ¹H and ¹³C NMR spectra can be simulated, aiding in the structural elucidation of the compound.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ |
| IR Spectroscopy | C-F Stretch | ~1100-1300 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | ~270 nm |
| ¹H NMR | -CH₂-OH Proton | ~4.7 ppm |
| ¹³C NMR | Pyridine Carbons | ~120-150 ppm |
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with a useful degree of accuracy, aiding in spectral assignment and structural confirmation.
For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be of significant interest. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such predictions. The process involves optimizing the molecular geometry of the compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the NMR calculation on the optimized structure.
The accuracy of these predictions can be enhanced by considering the solvent environment, typically through implicit solvation models like the Polarizable Continuum Model (PCM). Predicted chemical shifts are usually referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 160.5 |
| C3 | 121.8 |
| C4 | 135.2 |
| C5 | 148.9 (J C-F ≈ 250 Hz) |
| C6 | 118.4 |
| -CH₂OH | 62.1 |
| -OCF₃ | 120.3 (q, J C-F ≈ 257 Hz) |
Note: This data is illustrative and not based on actual computational results.
Simulated Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations can predict these spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the molecular vibrations.
DFT calculations are employed to determine the harmonic vibrational frequencies. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The output provides the vibrational frequencies, IR intensities, and Raman activities for each mode. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
For this compound, key vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the pyridine ring, the C-O stretch, and the characteristic strong vibrations of the C-F bonds in the trifluoromethoxy group.
Hypothetical Data Table for Key Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| O-H Stretch | 3450 | High | Low |
| Aromatic C-H Stretch | 3050-3100 | Medium | High |
| C-F Symmetric Stretch | 1150 | Very High | Medium |
| C-F Asymmetric Stretch | 1250 | Very High | Medium |
| C-O Stretch | 1050 | High | Low |
| Pyridine Ring Breathing | 1000 | Medium | High |
Note: This data is illustrative and not based on actual computational results.
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
The process involves first obtaining an optimized ground-state geometry of this compound. A TD-DFT calculation is then performed on this geometry, typically using the same or a similar functional and basis set. The output provides the excitation energies (often in eV or nm), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π, n → π).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine ring system. The trifluoromethoxy and methanol substituents will influence the energies of the molecular orbitals and thus the positions of the absorption maxima.
Hypothetical Data Table for Predicted UV-Vis Absorption:
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 230 | 0.45 | HOMO-1 → LUMO (π → π) |
Note: This data is illustrative and not based on actual computational results.
Reactivity and Mechanism Studies
Theoretical chemistry is instrumental in exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, such studies could investigate its participation in various chemical transformations.
Transition State Analysis for Reaction Pathways
To understand the kinetics and feasibility of a chemical reaction, it is crucial to identify the transition state (TS) connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface. Computational methods can locate these TS structures and calculate their energies.
For example, the oxidation of the methanol group to an aldehyde could be studied. This would involve locating the transition state for the hydrogen abstraction from the hydroxymethyl group by an oxidizing agent. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Conformational Landscape Exploration and Energy Barriers
Molecules with rotatable bonds, such as the C-O bond of the methanol group and the C-O bond of the trifluoromethoxy group in this compound, can exist in multiple conformations. A conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.
This is typically done by performing a potential energy surface scan, where the dihedral angle of a specific bond is systematically varied, and the energy is calculated at each step. The resulting energy profile reveals the low-energy conformers and the transition states for rotation. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules. For this compound, the orientation of the -CH₂OH and -OCF₃ groups relative to the pyridine ring would be of primary interest.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Future investigations could focus on the following:
Direct C-H Functionalization: The development of catalytic systems for the direct and regioselective introduction of the hydroxymethyl group onto a pre-formed 3-(trifluoromethoxy)pyridine core would represent a significant advancement in synthetic efficiency.
Flow Chemistry Approaches: The implementation of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety profiles for key synthetic steps.
Biocatalytic Methods: The exploration of enzymatic transformations for the synthesis or modification of [5-(Trifluoromethoxy)pyridin-2-yl]methanol could provide highly selective and sustainable synthetic routes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Functionalization | Atom economy, reduced step count | Catalyst development, regioselectivity control |
| Flow Chemistry | Improved yield and safety, scalability | Reactor design, process optimization |
| Biocatalysis | High selectivity, green chemistry | Enzyme screening, reaction engineering |
Development of New Catalytic Applications
The pyridine (B92270) moiety in this compound provides a coordination site for metal ions, suggesting its potential as a ligand in catalysis. The electronic properties of the trifluoromethoxy group can significantly influence the catalytic activity of the resulting metal complexes.
Future research in this area should include:
Ligand Synthesis and Coordination Chemistry: The synthesis of novel transition metal complexes featuring this compound as a ligand is a primary step. Subsequent studies on their coordination chemistry and electronic properties will be crucial.
Homogeneous Catalysis: The evaluation of these metal complexes as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations, could uncover novel catalytic activities. The electron-withdrawing nature of the trifluoromethoxy group may enhance the stability and reactivity of the catalytic center.
Asymmetric Catalysis: The development of chiral variants of this compound-based ligands could open doors to new asymmetric catalytic processes, which are of high importance in the pharmaceutical and fine chemical industries.
Expansion into Emerging Fields of Materials Science
Functionalized pyridine derivatives are valuable building blocks in materials science due to their electronic and photophysical properties. The incorporation of the trifluoromethoxy group can impart unique characteristics such as enhanced thermal stability, and altered electronic properties.
Prospective research directions in materials science include:
Organic Light-Emitting Diodes (OLEDs): The synthesis of novel materials incorporating the this compound scaffold for application in OLEDs could lead to devices with improved efficiency and longevity.
Functional Polymers: The use of this compound as a monomer or functionalizing agent in the synthesis of advanced polymers could result in materials with tailored properties, such as high thermal resistance or specific optical characteristics.
Metal-Organic Frameworks (MOFs): The application of this compound as a linker in the construction of MOFs could yield materials with interesting gas sorption, separation, or catalytic properties.
| Application Area | Potential Benefit of Trifluoromethoxy Group | Research Goal |
| OLEDs | Enhanced electron transport, improved stability | Development of new emitter or host materials |
| Functional Polymers | Increased thermal stability, modified solubility | Synthesis of high-performance polymers |
| MOFs | Tunable pore environment, enhanced catalytic activity | Creation of novel porous materials |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research. For this compound, computational modeling can provide valuable insights into its behavior and potential applications.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. This can aid in understanding its reactivity and designing new molecules with desired properties.
Molecular Docking and QSAR: In the context of medicinal chemistry, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of derivatives of this compound.
Materials Simulation: Computational simulations can be utilized to predict the bulk properties of materials incorporating this compound, such as their mechanical strength, thermal stability, and electronic conductivity, thereby accelerating the discovery of new materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [5-(Trifluoromethoxy)pyridin-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, starting from 5-(trifluoromethoxy)pyridine-2-carbaldehyde, reduction with NaBH₄ in methanol at 0–25°C yields the alcohol. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of NaBH₄) and reaction time (2–4 hours) to minimize byproducts . Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- FTIR to confirm hydroxyl (broad peak ~3300 cm⁻¹) and trifluoromethoxy (1250–1100 cm⁻¹) groups.
- NMR (¹H/¹³C) for structural validation: Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while the hydroxymethyl group shows a singlet at δ 4.7 ppm .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C with 75% relative humidity.
- Monitor degradation via HPLC every 30 days. The trifluoromethoxy group enhances stability compared to non-fluorinated analogs, with <5% degradation observed at 25°C over 6 months .
Advanced Research Questions
Q. What strategies resolve contradictions in reported LogP values for this compound?
- Methodological Answer : Discrepancies arise from computational models (e.g., Open Babel vs. experimental shake-flask assays). Validate using:
- Experimental LogP : Partition between n-octanol/water (1:1), measure concentrations via UV-Vis (λmax ~260 nm). Reported experimental LogP: 2.1 ± 0.2, contrasting with computational estimates of 1.8–2.5 .
- Adjust for ionization (pKa ~9.5 for pyridine nitrogen) using pH-buffered systems .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Replace the trifluoromethoxy group with chloro or methoxy substituents to modulate lipophilicity.
- Use molecular docking (AutoDock Vina) to predict binding to biological targets (e.g., antimicrobial enzymes). Derivatives with bulkier groups (e.g., CF₃ instead of OCF₃) show 3-fold higher affinity in preliminary assays .
Q. What experimental approaches validate the compound’s potential as an antifungal agent?
- Methodological Answer :
- In vitro assays : Test against Candida albicans (MIC via broth microdilution, 0.5–64 µg/mL).
- Mechanistic studies : Fluconazole-resistant strains are treated with the compound (IC₅₀: 8 µM) and analyzed for ergosterol biosynthesis inhibition via GC-MS .
Q. How can multi-response optimization models improve biocatalytic synthesis scalability?
- Methodological Answer : Apply inscribed design-focused nonlinear programming (ID-NLP) to maximize yield and enantiomeric excess (ee). For example, using Leuconostoc pseudomesenteroides N13, optimize parameters:
- Substrate concentration (20–50 mM), pH (6.5–7.5), temperature (25–37°C).
- Achieve >90% ee and 85% yield at 30°C, pH 7.0, 40 mM substrate .
Key Notes
- Advanced Methods : Emphasis on resolving data conflicts (e.g., LogP), SAR-driven design, and biocatalytic optimization.
- References : Prioritized peer-reviewed journals (e.g., Arabian Journal for Science and Engineering) and validated catalogs (PubChem, Kanto).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
